2-(2-氯苯基)-5-(4-氯苯基)-1,3,4-恶二唑

描述

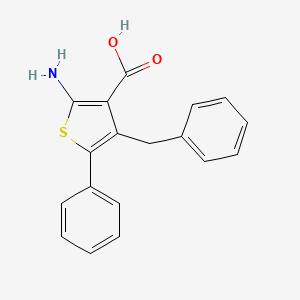

2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a compound of interest in the field of organic chemistry, particularly in the study of heterocyclic compounds. It belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse chemical properties and potential applications in various fields, excluding drug usage and dosage details.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been explored through various methods, including microwave irradiation, which offers advantages such as high yield, increased reaction rate, and simplified work-up procedures. For example, 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles have been synthesized efficiently under microwave conditions (Li Zheng, 2004). Another approach involves electrochemical synthesis, providing a novel route for the generation of these compounds (S. Kumar & P. Srivastava, 2019).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives reveals interactions such as C—H⋯O and C—H⋯Cl hydrogen bonds and π–π stacking interactions, contributing to their stability and defining their molecular geometry. These structural features are critical for understanding their chemical behavior and potential applications (Nilofar Baral et al., 2018).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives undergo various chemical reactions, including cyclization and condensation, leading to the formation of structurally diverse compounds. The presence of chlorophenyl groups influences their chemical reactivity and the formation of supramolecular structures through hydrogen bonding and halogen interactions (A. Ramazani & A. Rezaei, 2010).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazoles, such as their crystalline structure and stability, are influenced by their molecular arrangements and weak intermolecular interactions. The analysis of crystal structures provides insights into their stability and potential for forming solid-state materials with specific properties (E. Ye et al., 2006).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives, including their redox behavior, optoelectronic properties, and reactivity towards various reagents, are key to their potential applications. The electron-withdrawing effect of the oxadiazole units and the impact of substituents on their electronic properties have been studied to understand their behavior in chemical processes (Changsheng Wang et al., 2006).

科学研究应用

合成方法

微波辐射合成: 一项研究详细介绍了使用微波辐射合成 2-芳基-5-[5′-(4″-氯苯基)-2′-呋喃基]-1,3,4-恶二唑,在产率、反应速率和简便性方面具有优势 (Li Zheng, 2004).

杂环化合物的合成: 另一项研究重点是基于 5-芳基-1,3,4-恶二唑合成新的杂环化合物,采用多种合成方法 (Z. Abbas, Dhuha Faruq Hussain, & R. M. Shakir, 2017).

去苯甲酰化合成: 一项研究描述了 2-(对氯苯基)-5-[1′,2′,3′,4′,5′-五-O-苯甲酰基-D-半乳庚糖醇-1-基]-1,3,4-恶二唑的合成及其去苯甲酰化,有助于理解此类化合物中羟基的保护 (C. Cannizzaro, I. Thiel, & N. D'Accorso, 1998).

生物和化学性质

抗菌和热学性质: 研究评估了不对称 2,5-二取代 1,3,4-恶二唑的抗菌和热学性质,特别关注化合物 2-(4-氯苯基)-5-(噻吩-2-基)-1,3,4-恶二唑的有效抗菌活性 (S. Arora, D. K. Aneja, M. Kumar, C. Sharma, & O. Prakash, 2012).

抗结核和抗氧化活性: 合成了一系列新型 2-(4-(4-氯苯基)-1H-吡唑-3-基)-5-(芳基)-1,3,4-恶二唑,并评估了它们的抗结核和抗氧化活性 (K. Prathap, M. Himaja, Sunil V. Mali, & D. Munirajasekhar, 2014).

合成和中枢神经系统抑制活性评价: 一项研究合成了 1,3,4-恶二唑的取代衍生物,并评估了它们的中枢神经系统抑制活性。在恶二唑环上的特定位置引入吸电子基团导致药理活性增强 (Poonam Singh, P. Sharma, J. Sharma, A. Upadhyay, & Nitin Kumar, 2012).

环境和绿色化学应用

2-芳基-1,3,4-恶二唑的绿色合成方法: 开发了一种环保方案来制备 2-芳基-1,3,4-恶二唑,强调水基反应和避免使用催化剂,符合绿色化学原理 (F.-J. Zhu, Minming Zou, X. Shao, & Zhong Li, 2015).

用于潜在抗癌药物的合成和光谱分析: 一项研究重点是恶二唑衍生物的合成、光谱分析和理论计算,表明它们作为新型抗癌药物的潜力 (Abdul-Malek S. Al-Tamimi, Y. Mary, P. Miniyar, L. H. Al-Wahaibi, A. El-Emam, Stevan Armaković, & S. Armaković, 2018).

属性

IUPAC Name |

2-(2-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQDLOAMOQIOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5648038.png)

![N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5648045.png)

![2-[2-(isopropylthio)ethyl]isoquinolin-1(2H)-one](/img/structure/B5648053.png)

![9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5648060.png)

![4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5648066.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5648067.png)

![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B5648069.png)

![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5648093.png)

![4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5648099.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)

![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5648126.png)